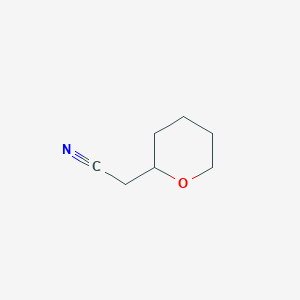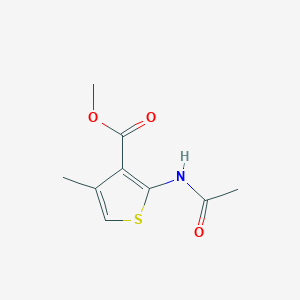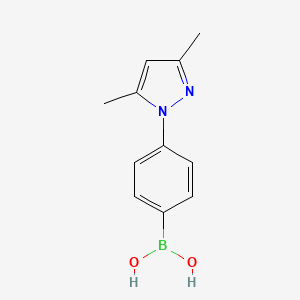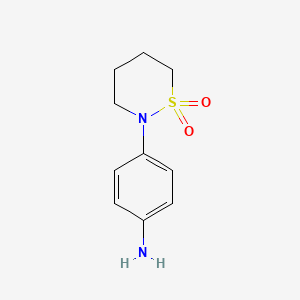
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, commonly referred to as 4-DTA, is an organic compound with a unique, nitrogen-containing heterocyclic ring structure. It is a versatile intermediate used in the synthesis of a wide range of compounds and materials. It has been studied extensively for its potential applications in scientific research, including drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Development
Thiazinanes, including derivatives like 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, represent a crucial class of heterocyclic compounds with significant implications in medicinal chemistry. They have been involved in the development of treatments for various diseases, demonstrating diverse biological activities. For instance, certain derivatives have shown potential as anti-HIV agents, suggesting a promising avenue for anti-AIDS treatment. This exploration into thiazinane chemistry underlines its importance in synthesizing novel therapeutic agents with potential applications in treating infections, pain, bacterial diseases, and conditions requiring anticoagulants (Hassan et al., 2020).
Polymer Science and Solar Cell Enhancement
In the realm of materials science, derivatives of this compound have been utilized in synthesizing novel polymers with specific applications in enhancing solar cell efficiency. A study on the electrochemical synthesis of a novel polymer based on a related monomer demonstrated its potential as a counter electrode in dye-sensitized solar cells, leading to an improvement in energy conversion efficiency. This indicates the compound's relevance in developing more efficient renewable energy technologies (Shahhosseini et al., 2016).
Antibacterial and Antifungal Applications
The synthesis of novel biologically active derivatives has been a significant area of research, with several compounds exhibiting promising antibacterial and DPPH radical scavenging activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains and offering new pathways for antioxidant therapies (Zia-ur-Rehman et al., 2009).
Electrochromic Materials and NIR Applications
The exploration into novel donor–acceptor systems incorporating thiazinane derivatives has led to the development of conducting polymers with potential applications in the near-infrared (NIR) region. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic devices and other NIR applications. The study illustrates the compound's versatility in creating materials with specific electronic and optical properties (Li et al., 2017).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is currently unknown . Future research will need to investigate how factors such as temperature, pH, and the presence of other compounds might affect its action.
Analyse Biochimique
Biochemical Properties
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit interactions with sulfonamide-based enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes. Additionally, this compound may also interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit sulfonamide-based enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with sulfonamide-based enzymes can lead to changes in the metabolism of sulfur-containing compounds, which are essential for various cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular function.
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNMBOVVLNFRBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586455 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-49-9 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

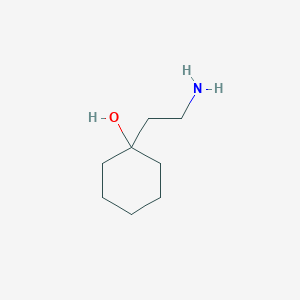
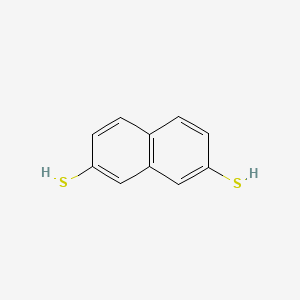
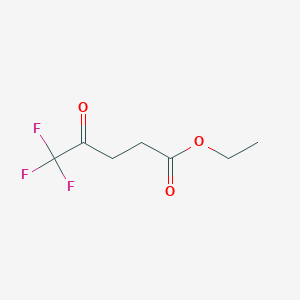
![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)
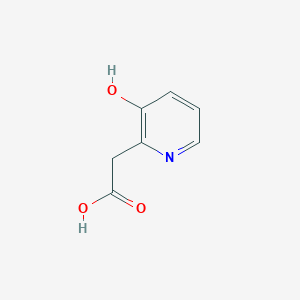
![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
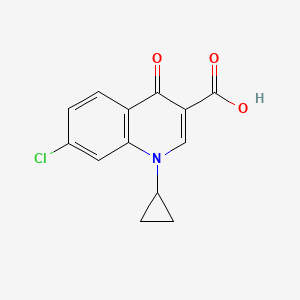
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)
